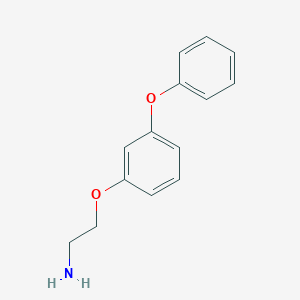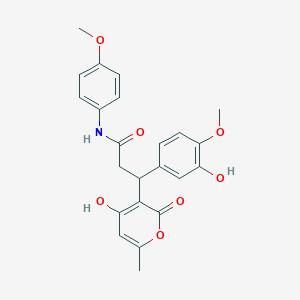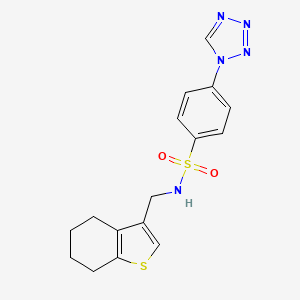![molecular formula C17H14FN3S2 B11048315 1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11048315.png)
1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine is a heterocyclic compound that combines a pyrazole ring with a thiazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of fluorine, methyl, and thienyl groups in its structure may contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Thiazine Ring Formation: The pyrazole intermediate is then reacted with a thioamide or a thiourea derivative to form the thiazine ring. This step often requires heating and the presence of a catalyst such as a Lewis acid.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated precursors, nucleophiles such as amines or thiols, solvents like dichloromethane or toluene.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. It can be used as a lead compound for drug development.
Biological Studies: Researchers can use this compound to study its effects on various biological pathways and molecular targets.
Chemical Biology: The compound can serve as a probe to investigate the structure-activity relationships of related heterocyclic compounds.
Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine likely involves interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl and thienyl groups may enhance binding affinity to these targets, while the pyrazole and thiazine rings can modulate the compound’s overall biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine
- 1-(4-Bromophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine
- 1-(4-Methylphenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine
Uniqueness
1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development.
Propriétés
Formule moléculaire |
C17H14FN3S2 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3,6-dimethyl-4-thiophen-2-yl-4H-pyrazolo[3,4-d][1,3]thiazine |
InChI |
InChI=1S/C17H14FN3S2/c1-10-15-16(14-4-3-9-22-14)23-11(2)19-17(15)21(20-10)13-7-5-12(18)6-8-13/h3-9,16H,1-2H3 |
Clé InChI |
QYJXRNBKVOAZLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C(SC(=N2)C)C3=CC=CS3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methylphenyl)-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11048233.png)
![(4Z)-2-(4-fluorophenyl)-4-[2-(hexyloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11048236.png)
![(1Z,6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048239.png)
![{4-[(4-benzylpiperazin-1-yl)methyl]-2,2-dimethylquinolin-1(2H)-yl}(phenyl)methanone](/img/structure/B11048242.png)

![7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11048252.png)

![5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11048261.png)
![ethyl 2,5-dioxo-4-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11048265.png)
![3-(4-chlorophenyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11048269.png)
![6-Amino-1-imino-3,4-dimethyl-8-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitrile](/img/structure/B11048272.png)
![[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate](/img/structure/B11048273.png)
![3-(Furan-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048278.png)
